2-methyl-6-(trifluoromethyl)-4H-pyran-4-one

Catalog No.
S714326
CAS No.
204516-30-3
M.F
C7H5F3O2
M. Wt
178.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-6-(trifluoromethyl)-4H-pyran-4-one

CAS Number

204516-30-3

Product Name

2-methyl-6-(trifluoromethyl)-4H-pyran-4-one

IUPAC Name

2-methyl-6-(trifluoromethyl)pyran-4-one

Molecular Formula

C7H5F3O2

Molecular Weight

178.11 g/mol

InChI

InChI=1S/C7H5F3O2/c1-4-2-5(11)3-6(12-4)7(8,9)10/h2-3H,1H3

InChI Key

XMNCXRKURVVCBP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C=C(O1)C(F)(F)F

Canonical SMILES

CC1=CC(=O)C=C(O1)C(F)(F)F

2-methyl-6-(trifluoromethyl)-4H-pyran-4-one (CAS: 204516-30-3) is a highly activated, fluorinated heterocyclic building block utilized in the synthesis of conjugated pyrans, merocyanine dyes, and fluorinated heterocycles such as pyridinones and pyrazoles[1]. From a procurement and process chemistry perspective, its primary value lies in the dual functionality of a reactive C2-methyl group and a strongly electron-withdrawing C6-trifluoromethyl group. This specific structural configuration imparts exceptionally high CH-acidity to the methyl group, enabling rapid condensation reactions while providing absolute regiocontrol compared to symmetrically substituted or non-fluorinated generic pyrones [1].

Substituting 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one with generic, non-fluorinated analogs such as 2,6-dimethyl-4-pyrone or 2-methyl-6-phenyl-4-pyrone leads to severe process inefficiencies during the synthesis of conjugated pyrans[1]. Generic symmetrically substituted pyrones lack the strongly electron-withdrawing trifluoromethyl group, which drastically reduces the CH-acidity of the methyl substituents. Consequently, reactions with generic analogs require up to three times longer processing times and yield complex, difficult-to-separate mixtures of mono- and bis-functionalized products [1]. For industrial and scale-up applications, this lack of regiocontrol necessitates costly downstream purification steps, such as fractional recrystallization, making generic substitution commercially unviable for high-purity precursor workflows [1].

Absolute Regioselectivity in Enamination Workflows

When subjected to enamination with N,N-dimethylformamide dimethyl acetal (DMF-DMA), 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one undergoes exclusive mono-enamination at the C2-methyl position, as the inert C6-trifluoromethyl group blocks secondary reactions [1]. In direct contrast, the generic comparator 2,6-dimethyl-4-pyrone yields a difficult-to-separate mixture consisting of 17% mono-enamination and 23% bis-enamination products under identical catalytic conditions[1].

Evidence DimensionRegioselectivity and product distribution
Target Compound DataExclusive mono-enamination (0% bis-adducts)
Comparator Or Baseline2,6-dimethyl-4-pyrone (yields 17% mono-adduct and 23% bis-adduct)
Quantified Difference100% regiocontrol vs. mixed product distribution
ConditionsReaction with 3 equiv. DMF-DMA and 0.5 equiv. N-methylimidazole at 120 °C

Absolute regiocontrol eliminates the need for complex downstream purification steps, significantly improving process yield and reducing solvent waste during scale-up.

Accelerated Reaction Kinetics via Enhanced CH-Acidity

The strongly electron-withdrawing nature of the trifluoromethyl group drastically increases the CH-acidity of the C2-methyl group, accelerating reaction kinetics. The enamination of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one reaches completion in exactly 5 hours [1]. Conversely, the non-fluorinated analog 2-methyl-6-phenyl-4-pyrone requires 12 hours, and the symmetrical 2,6-dimethyl-4-pyrone requires 15 hours to achieve comparable conversion under similar catalytic conditions [1].

Evidence DimensionReaction time to completion
Target Compound Data5 hours
Comparator Or Baseline2-methyl-6-phenyl-4-pyrone (12 hours) and 2,6-dimethyl-4-pyrone (15 hours)
Quantified Difference2.4x to 3x faster reaction kinetics
ConditionsEnamination with DMF-DMA at elevated temperatures

Accelerated kinetics reduce reactor occupancy time and energy consumption, directly lowering manufacturing costs for conjugated pyran derivatives.

Strict Thermal Processing Window for Yield Optimization

The heightened reactivity induced by the CF3 group alters the thermal processing window of the compound compared to generic pyrones. While non-fluorinated pyrones typically require processing at 120 °C, reacting 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one at 120 °C results in a low 12% yield due to side reactions [1]. Lowering the process temperature to 100 °C successfully mitigates these side processes, increasing the yield of the desired enamine to 43%[1].

Evidence DimensionTemperature-dependent yield impact
Target Compound Data43% yield at 100 °C vs. 12% yield at 120 °C
Comparator Or BaselineStandard pyrone processing baseline (120 °C)
Quantified Difference20 °C reduction in processing temperature yields a 3.5x improvement in product recovery
ConditionsControlled thermal enamination with DMF-DMA

Procurement and process engineering teams must ensure that scale-up protocols strictly adhere to the lower 100 °C thermal limit to prevent costly material degradation.

Synthesis of Fluorinated Merocyanine Dyes

Directly leveraging the absolute regiocontrol demonstrated in enamination workflows, this compound serves as a highly selective precursor for synthesizing CF3-substituted merocyanine dyes via Knoevenagel condensation [1]. The exclusive reactivity of the C2-methyl group ensures high-purity conjugated systems without the bis-adduct contamination commonly seen when using 2,6-dimethyl-4-pyrone [1].

Rapid Library Synthesis of CF3-Containing Heterocycles

The accelerated reaction kinetics (5 hours vs. 15 hours for generic analogs) make this compound an efficient building block for the rapid synthesis of fluorinated pyridinones and pyrazoles [1]. The CF3 group remains intact during ring-transformation reactions, seamlessly introducing metabolic stability into pharmaceutical candidate libraries [1].

Low-Temperature Industrial Scale-Up of Conjugated Pyrans

Because the maximum yield processing temperature is strictly defined at 100 °C—yielding a 3.5x improvement over standard 120 °C protocols—this compound is well-suited for industrial scale-up where lower thermal budgets are required [1]. The defined thermal window and lack of side-product formation streamline downstream purification workflows [1].

XLogP3

0.6

Wikipedia

2-methyl-6-(trifluoromethyl)pyran-4-one

Dates

Last modified: 08-15-2023

Explore Compound Types